molecular formula C21H17Cl3N2O3 B3016441 6,8-Dichloro-3-[4-(3-chloro-4-methylphenyl)piperazine-1-carbonyl]chromen-2-one CAS No. 692771-77-0

6,8-Dichloro-3-[4-(3-chloro-4-methylphenyl)piperazine-1-carbonyl]chromen-2-one

Cat. No. B3016441
CAS RN: 692771-77-0
M. Wt: 451.73
InChI Key: GGGDCUSQSRAOPC-UHFFFAOYSA-N
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Description

The compound “6,8-Dichloro-3-[4-(3-chloro-4-methylphenyl)piperazine-1-carbonyl]chromen-2-one” is a complex organic molecule. It contains a chromen-2-one moiety, which is a type of heterocyclic compound that is a derivative of chromone. The molecule also contains a piperazine ring, which is a common feature in many pharmaceuticals .

Scientific Research Applications

Chemical Synthesis and Biological Activity

Research has explored the synthesis and potential biological activities of compounds structurally related to 6,8-Dichloro-3-[4-(3-chloro-4-methylphenyl)piperazine-1-carbonyl]chromen-2-one. For instance, studies on the synthesis of chromene derivatives have demonstrated their application in creating compounds with significant biological activities. Such derivatives have been synthesized through various chemical reactions, including multi-component one-pot syntheses and reactions under specific conditions like microwave assistance or solvent-free processes. These synthesized compounds have been evaluated for their antimicrobial, anti-inflammatory, and anti-proliferative properties against different human pathogenic strains and cancer cell lines. The structure-activity relationship (SAR) analysis in these studies highlights the role of specific moieties, such as chromene and piperazine, in enhancing the biological activities of these compounds (Parveen et al., 2017; Nagaraj et al., 2019; El Azab et al., 2014).

Molecular Docking and Cancer Research

Some compounds similar in structure to 6,8-Dichloro-3-[4-(3-chloro-4-methylphenyl)piperazine-1-carbonyl]chromen-2-one have been subjected to molecular docking studies to evaluate their binding affinity to specific proteins associated with cancer. These studies provide insights into the potential therapeutic applications of such compounds in cancer treatment. For example, chromene derivatives have shown binding affinity to Bcl-2 protein, suggesting their role in apoptosis and cancer therapy. The anti-proliferative activities of these compounds against various cancer cell lines further support their potential as chemotherapeutic agents (Parveen et al., 2017; Ahagh et al., 2019).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Piperazine rings are common in many pharmaceuticals and can interact with various biological targets .

Safety and Hazards

As with any chemical compound, handling should be done with appropriate safety precautions. Some similar compounds can cause skin and eye irritation .

Future Directions

The potential applications of this compound could be vast, given the wide range of biological activities exhibited by chromen-2-one and piperazine derivatives. It could be a subject of future research in medicinal chemistry .

properties

IUPAC Name

6,8-dichloro-3-[4-(3-chloro-4-methylphenyl)piperazine-1-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl3N2O3/c1-12-2-3-15(11-17(12)23)25-4-6-26(7-5-25)20(27)16-9-13-8-14(22)10-18(24)19(13)29-21(16)28/h2-3,8-11H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGDCUSQSRAOPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=CC(=CC(=C4OC3=O)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-Dichloro-3-[4-(3-chloro-4-methylphenyl)piperazine-1-carbonyl]chromen-2-one

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